![molecular formula C6H9N3O2 B2550348 ethyl 1-amino-1H-imidazole-2-carboxylate CAS No. 1008130-15-1](/img/structure/B2550348.png)
ethyl 1-amino-1H-imidazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 1H-imidazole-2-carboxylate involves alkylation with the corresponding alkyl or benzyl halide, followed by ester hydrolysis. It is also used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole .Molecular Structure Analysis
The molecular structure of ethyl 1H-imidazole-2-carboxylate consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom .Chemical Reactions Analysis
Ethyl 1H-imidazole-2-carboxylate is used as an intermediate to synthesize tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1) . It is also used to prepare imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists with anticonvulsant activities .Physical And Chemical Properties Analysis
Ethyl 1H-imidazole-2-carboxylate is a colorless, crystalline solid with a melting point of approximately 114°C. It is highly soluble in water and other polar solvents .Scientific Research Applications
- Ethyl 1-amino-1H-imidazole-2-carboxylate derivatives have been investigated for their antiviral potential. For instance:
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives were evaluated for their anti-hepatic activities .
- These compounds are of interest due to their potential in treating cancer cells, microbes, and various disorders in the human body .
- Imidazole-containing compounds often serve as chiral auxiliaries and ligands in asymmetric catalysis .
Antiviral Activity
Anti-Hepatic Activity
Biological and Clinical Applications
Chiral Auxiliary and Ligand
Functional Molecules and Synthesis
Safety and Hazards
The safety data sheet for ethyl 1H-imidazole-2-carboxylate indicates that it is dangerous and should be handled with care . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
Mechanism of Action
Target of Action
Ethyl 1-amino-1H-imidazole-2-carboxylate is a chemical compound that has been used as an intermediate in the synthesis of various functional molecules . .
Mode of Action
Imidazole derivatives, to which this compound belongs, are known to interact with various biological targets
Biochemical Pathways
Imidazole derivatives have been noted for their diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may interact with multiple biochemical pathways
Result of Action
Imidazole derivatives have been noted for their diverse biological activities
properties
IUPAC Name |
ethyl 1-aminoimidazole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5-8-3-4-9(5)7/h3-4H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEWVPSSFIXDKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods IV
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